
2,4-Dibromo-6-(2,6-dibromophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,4-Dibromo-6-(2,6-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. The reaction conditions often include the use of bromine in the presence of a suitable solvent such as chloroform or ethanol . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2,4-Dibromo-6-(2,6-dibromophenoxy)phenol undergoes various chemical reactions, including:
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include bromine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-(2,6-dibromophenoxy)phenol has a wide range of scientific research applications:
Mecanismo De Acción
The antibacterial activity of 2,4-Dibromo-6-(2,6-dibromophenoxy)phenol is primarily due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound targets the bacterial phosphotransferase systems, leading to a decrease in the uptake of essential nutrients and ultimately causing cell death . This mechanism is effective against both gram-positive and gram-negative bacteria .
Comparación Con Compuestos Similares
2,4-Dibromo-6-(2,6-dibromophenoxy)phenol can be compared with other brominated phenols such as:
4,6-Dibromo-2-(2’,4’-dibromophenoxy)phenol: Similar in structure but with different bromination patterns, leading to variations in antibacterial activity.
4,5,6-Tribromo-2-(2’,4’-dibromophenoxy)phenol: Contains an additional bromine atom, which may enhance its antibacterial properties.
5-epi-Nakijinone Q: A naturally occurring compound with potential anticancer properties.
These compounds share similar structural features but differ in their specific biological activities and applications .
Propiedades
Fórmula molecular |
C12H6Br4O2 |
|---|---|
Peso molecular |
501.79 g/mol |
Nombre IUPAC |
2,4-dibromo-6-(2,6-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-6-4-9(16)11(17)10(5-6)18-12-7(14)2-1-3-8(12)15/h1-5,17H |
Clave InChI |
PTBABWOWPYFWEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)OC2=C(C(=CC(=C2)Br)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


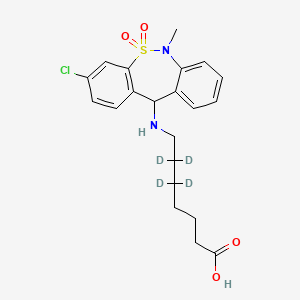
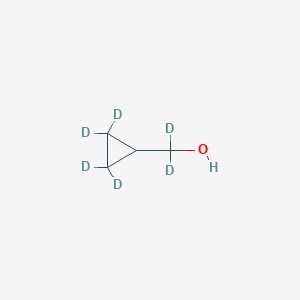
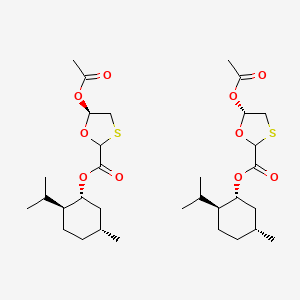
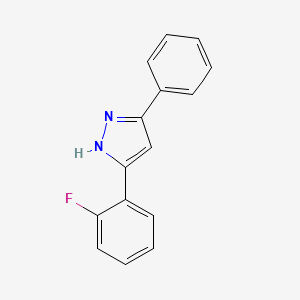
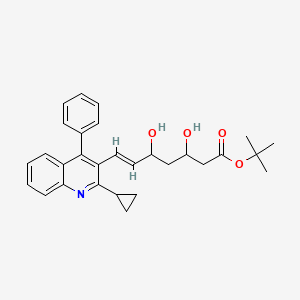

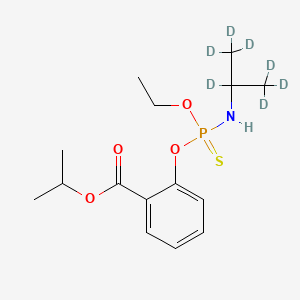
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
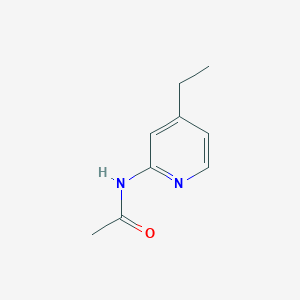
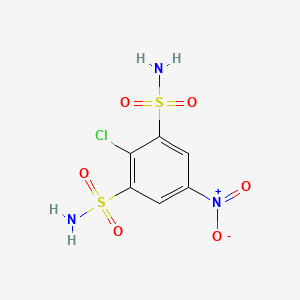
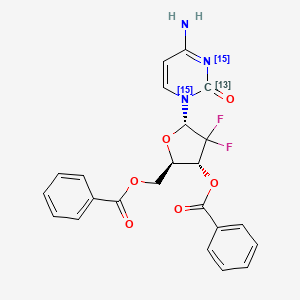
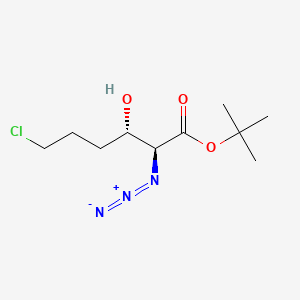

![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)
